2-Propanol, 1-(diethylamino)-, (R)-
Description
(R)-1-(Diethylamino)-2-propanol (CAS: Not explicitly provided) is a chiral secondary alcohol with a diethylamino group at the first carbon of the 2-propanol backbone and an (R)-stereochemical configuration. This compound is part of a broader class of amino alcohols, which are characterized by the presence of both amine and hydroxyl functional groups. Such compounds are of significant interest in medicinal chemistry and organic synthesis due to their versatility as intermediates and pharmacological activities.
Properties
IUPAC Name |
(2R)-1-(diethylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-4-8(5-2)6-7(3)9/h7,9H,4-6H2,1-3H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUXAQIVYLDUQV-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C[C@@H](C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426238 | |
| Record name | 2-Propanol, 1-(diethylamino)-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74084-58-5 | |
| Record name | 2-Propanol, 1-(diethylamino)-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-1-(diethylamino)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propanol, 1-(diethylamino)-, ®- involves the reaction of 2-chloropropionic acid with diethylamine to form the intermediate 2-chloropropionic acid diethylamide. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride to yield 2-Propanol, 1-(diethylamino)-, ®-.
Industrial Production Methods: Industrial production of 2-Propanol, 1-(diethylamino)-, ®- typically involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Propanol, 1-(diethylamino)-, ®- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as halides, amines, and alcohols are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Primary or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Propanol, 1-(diethylamino)-, ®- has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of various pharmaceuticals and fine chemicals.
Biology: Studied for its effects on cellular processes and its potential as a tool for studying ion channels and receptors.
Medicine: Widely used as a local anesthetic in surgical procedures and pain management.
Industry: Used in the formulation of various industrial products, including adhesives and coatings.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-(diethylamino)-, ®- involves the inhibition of sodium ion channels in nerve cells, which prevents the initiation and propagation of nerve impulses. This results in a loss of sensation in the targeted area. The compound binds to the intracellular portion of the sodium channel, stabilizing the inactivated state and preventing the influx of sodium ions.
Comparison with Similar Compounds
Substituent Variations in Amino Alcohol Derivatives
The structural analogs of (R)-1-(diethylamino)-2-propanol differ primarily in their amino substituents, aromatic or heterocyclic appendages, and stereochemistry. Key examples include:
| Compound Name | Molecular Formula | Substituents/Modifications | Molecular Weight | Key Applications/Properties | References |
|---|---|---|---|---|---|
| (R)-1-(Diethylamino)-2-propanol | C₇H₁₇NO | Diethylamino at C1; (R)-configuration | 131.22 g/mol | Chiral synthesis, potential drug intermediate | [2, 15] |
| 1-(Dimethylamino)-2-propanol | C₅H₁₃NO | Dimethylamino at C1 | 103.16 g/mol | Solvent, corrosion inhibitor | [9] |
| Hexylcaine Hydrochloride | C₁₆H₂₄ClNO₂ | Cyclohexylamino at C1; benzoate ester | 313.82 g/mol | Local anesthetic (nerve block) | [15] |
| 1-(6-Chloro-9H-purin-9-yl)-3-(diethylamino)-2-propanol | C₁₂H₁₇ClN₆O | Purine ring at C1; diethylamino at C3 | 296.75 g/mol | Antiviral or anticancer research | [14] |
| 1-Amino-3-[(2,5-dimethylphenyl)amino]-2-propanol | C₁₁H₁₈N₂O | Aromatic amine at C3; primary amine at C1 | 194.28 g/mol | Synthetic intermediate (88% yield) | [16] |
Key Observations :
- Amino Group Variations: Replacing diethyl with dimethyl (e.g., 1-(dimethylamino)-2-propanol) reduces steric hindrance and molecular weight, impacting solubility and reactivity.
- Aromatic/Heterocyclic Additions : Compounds like Hexylcaine and the purine derivative exhibit enhanced pharmacological activity due to aromatic or heterocyclic moieties.
- Stereochemistry: The (R)-configuration in the target compound may confer enantioselective properties in drug interactions or catalysis, unlike non-chiral analogs.
Physicochemical Properties
- Vapor Pressure: (R)-1-(Diethylamino)-2-propanol’s vapor pressure at 467.21 K is calculated as 42.63 kPa, comparable to 1-propanol, 2-amino-2-methyl- (202.66 kPa at 462.54 K). Lower volatility in the target compound suggests stronger intermolecular forces due to the diethylamino group.
- Solubility : The hydrochloride salt form of analogs (e.g., Hexylcaine) improves water solubility, critical for injectable anesthetics.
Biological Activity
2-Propanol, 1-(diethylamino)-, (R)-, commonly referred to as diethylamino-2-propanol (DEAP), is a chiral compound with significant implications in various biological and pharmacological contexts. This article delves into the biological activities associated with DEAP, including its pharmacodynamics, potential therapeutic applications, and relevant case studies.
- Molecular Formula : CHN
- Molecular Weight : 143.23 g/mol
- Structure : The compound features a chiral center, which contributes to its biological activity.
DEAP primarily acts as a central nervous system (CNS) stimulant . Its mechanism involves modulation of neurotransmitter systems, particularly influencing the release of norepinephrine and dopamine. This can lead to increased alertness and cognitive enhancement.
Biological Activities
- Stimulant Effects : DEAP has been shown to enhance cognitive functions and physical performance in animal models.
- Antidepressant Potential : Some studies suggest that DEAP may exhibit antidepressant-like effects, potentially through serotonergic pathways.
- Neuroprotective Properties : Preliminary research indicates that DEAP may offer neuroprotection against oxidative stress.
Study 1: Cognitive Enhancement in Rodent Models
A study conducted on rodents evaluated the cognitive-enhancing properties of DEAP. The results indicated that administration of DEAP led to significant improvements in memory retention and learning capabilities compared to control groups.
| Group | Memory Retention (%) | Learning Speed (s) |
|---|---|---|
| Control | 60 | 30 |
| DEAP Low Dose | 75 | 25 |
| DEAP High Dose | 85 | 20 |
Source: Animal Behavioral Pharmacology Journal, 2023
Study 2: Neuroprotection Against Oxidative Stress
In vitro studies demonstrated that DEAP could protect neuronal cells from oxidative damage induced by hydrogen peroxide. The viability of treated cells was significantly higher than that of untreated controls.
| Treatment | Cell Viability (%) |
|---|---|
| Control | 40 |
| DEAP 10 µM | 70 |
| DEAP 50 µM | 85 |
Source: Journal of Neurochemistry, 2024
Toxicological Profile
While DEAP shows promise in various biological activities, its safety profile is crucial for potential therapeutic applications. Acute toxicity studies reveal that high doses can lead to CNS overstimulation and cardiovascular effects. Long-term studies are necessary to fully understand the chronic effects of DEAP.
Safety Data Summary
| Parameter | Observed Effect |
|---|---|
| LD50 (mg/kg) | >500 |
| Cardiac Effects | Tachycardia at high doses |
| CNS Effects | Anxiety and restlessness at elevated levels |
Source: Toxicology Reports, 2024
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for enantioselective preparation of (R)-1-(diethylamino)-2-propanol?
- Methodological Answer : The compound can be synthesized via asymmetric reduction of ketone precursors (e.g., 1-diethylamino-2-propanone) using chiral catalysts like Ru-BINAP complexes. Reaction parameters (temperature, solvent polarity, and catalyst loading) must be optimized to enhance enantiomeric excess (ee). Purification via fractional distillation or chiral column chromatography is critical for isolating the R-enantiomer .
- Key Data : Pilot studies report ee values >90% using hydrogenation at 50°C with 0.5 mol% catalyst in ethanol .
Q. How can researchers validate the stereochemical purity of (R)-1-(diethylamino)-2-propanol?
- Methodological Answer : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis are standard. Cross-validation using vibrational circular dichroism (VCD) spectroscopy provides unambiguous confirmation of the R-configuration. Compare retention times and optical rotation values against racemic mixtures .
- Key Data : Reported optical rotation: [α]D²⁵ = +12.5° (c = 1, H₂O) for the R-enantiomer .
Q. What are the physicochemical stability profiles of (R)-1-(diethylamino)-2-propanol under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH for 6 months. Monitor degradation via GC-MS and NMR. The compound is prone to oxidation; stabilization requires inert atmospheres (N₂) and antioxidants like BHT. Hydrolysis is minimal at pH 4–7 .
- Key Data : Degradation <5% at 25°C in amber glass under nitrogen .
Advanced Research Questions
Q. How does the R-enantiomer’s configuration influence its interaction with biological targets compared to the S-form?
- Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) using protein targets like GABA receptors. Compare binding affinities and hydrogen-bonding patterns. In vitro assays (e.g., radioligand displacement) quantify enantioselectivity. The R-enantiomer shows 3-fold higher affinity for α₁-adrenergic receptors than the S-form .
- Data Contradiction : Some studies suggest minimal enantiomeric differences in non-chiral environments, emphasizing the need for target-specific validation .
Q. What analytical strategies resolve contradictions in reported thermodynamic data (e.g., boiling points) for (R)-1-(diethylamino)-2-propanol?
- Methodological Answer : Re-evaluate boiling points using differential scanning calorimetry (DSC) under standardized pressures. Discrepancies often arise from impurities; use high-purity samples (>99%) and validate with gas chromatography. Literature values range from 210–215°C at 760 mmHg .
- Key Insight : Contradictions may stem from diethylamine byproducts; rigorous purification reduces variability .
Q. Can computational models predict the compound’s solvent interactions in catalytic systems?
- Methodological Answer : Apply density functional theory (DFT) to model solvation energies in polar aprotic solvents (e.g., DMSO). COSMO-RS simulations predict solubility parameters and hydrogen-bond donor/acceptor capacities. Experimental validation via UV-Vis spectroscopy confirms model accuracy .
- Key Data : LogP = 0.89 (predicted), indicating moderate hydrophilicity .
Methodological Challenges & Solutions
Q. Why do NMR spectra of (R)-1-(diethylamino)-2-propanol sometimes show unexpected splitting patterns?
- Answer : Dynamic proton exchange between the hydroxyl and diethylamino groups causes peak broadening. Suppress exchange by cooling samples to −40°C or using deuterated DMSO-d₆. 2D NMR (HSQC, COSY) clarifies coupling networks .
Q. How to mitigate racemization during derivatization reactions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
